Cas no 1821432-26-1 ((3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid)

(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid structure
1821432-26-1 structure
商品名:(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid
CAS番号:1821432-26-1
MF:C31H43NO6
メガワット:525.676229715347
CID:5047761

(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid 化学的及び物理的性質

名前と識別子

    • Cholan-24-oic acid, 3-[(4-nitrobenzoyl)oxy]-, (3β,5β)-
    • (3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
    • (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid
    • インチ: 1S/C31H43NO6/c1-19(4-13-28(33)34)25-11-12-26-24-10-7-21-18-23(14-16-30(21,2)27(24)15-17-31(25,26)3)38-29(35)20-5-8-22(9-6-20)32(36)37/h5-6,8-9,19,21,23-27H,4,7,10-18H2,1-3H3,(H,33,34)/t19-,21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
    • InChIKey: SVRJDMZNLCEDJP-DKEJFSPESA-N
    • ほほえんだ: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](OC(C5C=CC(N(=O)=O)=CC=5)=O)C[C@@]4([H])CC[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)CCC(=O)O)C

(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N492805-100mg
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
1821432-26-1
100mg
$460.00 2023-05-17
TRC
N492805-500mg
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
1821432-26-1
500mg
$1906.00 2023-05-17
TRC
N492805-50mg
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
1821432-26-1
50mg
$253.00 2023-05-17
TRC
N492805-250mg
(3β,5β)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
1821432-26-1
250mg
$ 800.00 2023-09-06

(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid 関連文献

(3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acidに関する追加情報

Recent Advances in the Study of (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid (CAS: 1821432-26-1)

The compound (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid (CAS: 1821432-26-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bile acid derivative, characterized by its nitrobenzoyl modification, has shown promising potential in various therapeutic applications, particularly in the modulation of nuclear receptors and metabolic pathways. Recent studies have focused on its synthesis, structural characterization, and biological activity, providing new insights into its mechanism of action and potential clinical applications.

One of the key areas of research has been the compound's role as a modulator of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid homeostasis and lipid metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid exhibits selective agonistic activity towards FXR, with a potency comparable to that of endogenous bile acids. This finding suggests its potential utility in the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.

In addition to its metabolic effects, recent investigations have explored the compound's anti-inflammatory properties. A preclinical study conducted by researchers at the University of California, San Francisco, revealed that (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This effect was attributed to its ability to inhibit the NF-κB signaling pathway, highlighting its potential as a therapeutic agent for inflammatory diseases.

The synthesis and optimization of (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid have also been a focus of recent research. A novel synthetic route, reported in Organic Letters in early 2024, offers improved yield and scalability compared to traditional methods. This advancement is expected to facilitate further pharmacological studies and potential commercialization of the compound.

Despite these promising developments, challenges remain in the clinical translation of (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid. Issues such as bioavailability, tissue specificity, and potential off-target effects need to be addressed in future studies. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's therapeutic efficacy.

In conclusion, (3β,5β)-3-(4-Nitrobenzoyl)oxy-cholan-24-oic Acid (CAS: 1821432-26-1) represents a promising candidate for the treatment of metabolic and inflammatory diseases. Recent studies have significantly advanced our understanding of its biological activity and potential applications. Further research is warranted to fully elucidate its therapeutic potential and overcome existing challenges in drug development.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm